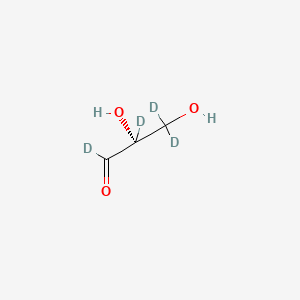
5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride: is a synthetic compound characterized by its unique thiazine ring structure. This compound is often used in scientific research due to its potential biological activities and its role as a building block in organic synthesis.
作用機序
Target of action
The primary target of this compound is the histamine H2 receptors found on gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid.
Mode of action
This compound reduces the secretion of gastric acid by reversibly binding to histamine H2 receptors . This process leads to the inhibition of histamine binding to this receptor, causing the reduction of gastric acid secretion .
Biochemical pathways
The compound indirectly inhibits gastrin- and acetylcholine-stimulated gastric acid secretion, which also results in reduced secretion of pepsin, a digestive enzyme that hydrolyzes protein .
Pharmacokinetics
After oral administration, the absorption of this compound in normal individuals has been found to be rapid, with peak plasma concentrations occurring at 1 to 3 hours . It is metabolized in the liver to a minor extent and excreted in the urine as unchanged drug .
Result of action
The molecular and cellular effects of the compound’s action include the reduction of gastric acid secretion, gastric volume, and hydrogen ion concentration .
Action environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the formation of toxic N-nitrosodimethylamine (NDMA) from ranitidine can be influenced by factors such as pH and the presence of other compounds . Additionally, the compound’s ecotoxicity has been assessed using standard and behavioral endpoints, indicating its potential environmental impact .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride typically involves multiple steps:
Formation of the Thiazine Ring: The initial step involves the cyclization of appropriate precursors to form the thiazine ring. This can be achieved through the reaction of a diene with a thiol under acidic conditions.
Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution, where a suitable amine reacts with a halogenated precursor.
Oxime Formation: The oxime group is formed by reacting the ketone or aldehyde intermediate with hydroxylamine under basic conditions.
Deuteration: The deuterium labeling (d3) is typically introduced through the use of deuterated reagents in the synthesis process.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the oxime group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group or other reactive sites on the thiazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the oxime group.
Substituted Thiazines: From nucleophilic substitution reactions.
科学的研究の応用
Chemistry
In chemistry, 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. Studies focus on their efficacy and safety as potential drug candidates for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in certain chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
類似化合物との比較
Similar Compounds
5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one: Lacks the oxime and deuterium labeling.
3-(Methylamino)-2H-1,4-thiazin-2-one: Lacks the dihydro and oxime groups.
2H-1,4-Thiazin-2-one: Basic thiazine structure without additional functional groups.
Uniqueness
5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride is unique due to its combination of functional groups and deuterium labeling. This makes it particularly useful in research applications where isotopic labeling is required, such as in metabolic studies and tracing experiments.
特性
IUPAC Name |
(NE)-N-[3-(trideuteriomethylimino)thiomorpholin-2-ylidene]hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS.ClH/c1-6-4-5(8-9)10-3-2-7-4;/h9H,2-3H2,1H3,(H,6,7);1H/b8-5+;/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOYCJOQYOBFFF-ZRHZDPIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1C(=NO)SCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N=C1/C(=N\O)/SCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![D-[2-2H]Glyceraldehyde](/img/structure/B583804.png)

![3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE](/img/new.no-structure.jpg)


![[1-13C]Glycolaldehyde](/img/structure/B583812.png)
![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)

![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)
